tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a brominated pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Bromination of 5-methylpyridine: The starting material, 5-methylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Formation of the piperazine derivative: The brominated product is then reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazine derivative.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The brominated pyridine ring and piperazine moiety can engage in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the brominated pyridine ring, which imparts distinct reactivity and potential biological activity. The combination of the tert-butyl group and piperazine moiety also contributes to its unique chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-9-12(16)13(17-10-11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNRNZIQONRTPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675392 | |
Record name | tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-02-2 | |
Record name | tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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